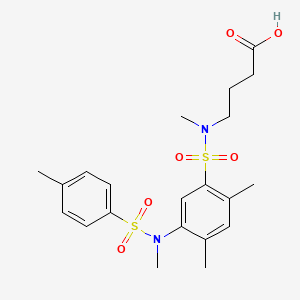
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is a complex organic compound characterized by its sulfonamide groups Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics and enzyme inhibitors
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid typically involves multi-step organic reactions. One common approach is the sulfonation of aromatic amines followed by coupling reactions to introduce the butanoic acid moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale sulfonation processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and chromatography are essential to obtain the final product in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can modify the sulfonamide groups, potentially leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide groups to amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the aromatic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve specific solvents, temperatures, and pH levels to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its antibacterial and anti-inflammatory properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid involves its interaction with specific molecular targets. The sulfonamide groups can bind to enzyme active sites, inhibiting their activity. This interaction can disrupt metabolic pathways, leading to the compound’s biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenesulfonamide: Known for its use as an antibacterial agent.
N,N-dimethyl-1,4-benzenediamine derivatives: Used in various chemical syntheses and industrial applications.
Uniqueness
4-(5-(N,4-dimethylphenylsulfonamido)-N,2,4-trimethylphenylsulfonamido)butanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its combination of sulfonamide groups and butanoic acid moiety makes it a versatile compound for various applications .
Propriétés
IUPAC Name |
4-[[2,4-dimethyl-5-[methyl-(4-methylphenyl)sulfonylamino]phenyl]sulfonyl-methylamino]butanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O6S2/c1-15-8-10-18(11-9-15)30(26,27)23(5)19-14-20(17(3)13-16(19)2)31(28,29)22(4)12-6-7-21(24)25/h8-11,13-14H,6-7,12H2,1-5H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PIUIKICUDPJIHF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=CC(=C(C=C2C)C)S(=O)(=O)N(C)CCCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O6S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
468.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
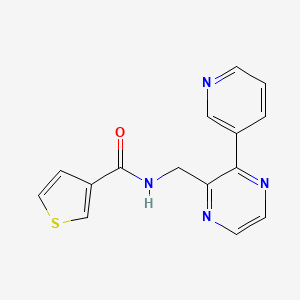
![N-(4-{[(1E)-(2-hydroxy-3-methoxyphenyl)methylene]amino}phenyl)acetamide](/img/structure/B2635638.png)
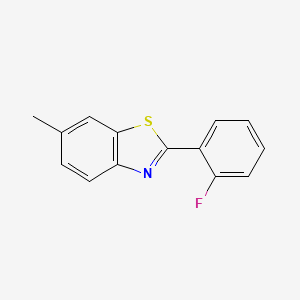
![[3-(6,7-dimethyl-1H-benzimidazol-2-yl)propyl]amine hydrochloride](/img/new.no-structure.jpg)
![1-[(5-Carboxy-2-chlorophenyl)sulfonyl]proline](/img/structure/B2635641.png)
![2-{[5-cyano-4-(trifluoromethyl)-[2,4'-bipyridine]-6-yl]sulfanyl}-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide](/img/structure/B2635642.png)
![1-(2,3-dihydro-1H-inden-5-yloxy)-3-[4-(2-fluorophenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2635644.png)
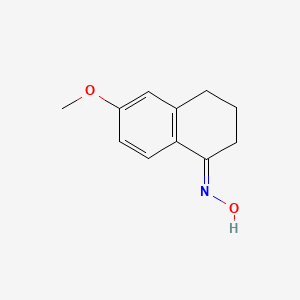
![1-(4-(4-(Methylsulfonyl)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2635647.png)
![2-(2,3-dimethylphenoxy)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2635649.png)
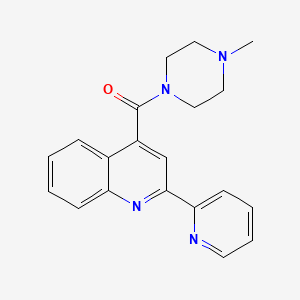
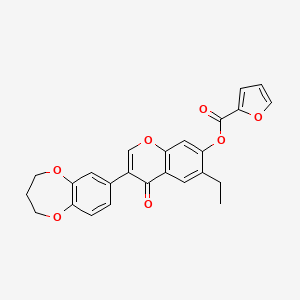
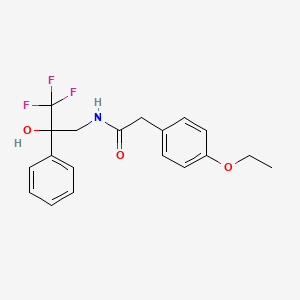
![Methyl 5-[(benzylsulfonyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B2635657.png)
